Tosufloxacin tosylate

Vue d'ensemble

Description

Tosufloxacin tosylate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. Developed by Toyama Chemical Co., Ltd. in 1986, it was commercially available by 1990 . This compound is used to treat various infections, including respiratory, biliary tract, urinary tract, and gastrointestinal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tosufloxacin tosylate can be synthesized through various methods, including solvent evaporation, grinding, ultrasonic, and freeze-drying methods. The solvent evaporation method has been found to be the most effective, resulting in higher dissolution rates and better interaction between tosufloxacin and hydroxypropyl-β-cyclodextrin . The process involves dissolving tosufloxacin in a suitable solvent, followed by the addition of hydroxypropyl-β-cyclodextrin. The mixture is then evaporated to form an inclusion complex.

Industrial Production Methods: In industrial settings, this compound is produced by crystallization. The process involves dissolving tosufloxacin in a solvent, followed by the addition of a tosylate group. The solution is then cooled to precipitate the this compound crystals, which are filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tosufloxacin tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups in the tosufloxacin molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties and improved solubility .

Applications De Recherche Scientifique

Antibacterial Efficacy

TFLX has been shown to possess superior antibacterial activity compared to other fluoroquinolones such as ofloxacin and ciprofloxacin. Its efficacy is attributed to its mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and transcription .

Comparative Efficacy Table

| Pathogen Type | TFLX Activity | Other Fluoroquinolones |

|---|---|---|

| Gram-positive bacteria | High | Moderate |

| Gram-negative bacteria | High | Variable |

| Anaerobes | Effective | Limited |

| Chlamydia | Effective | Limited |

| Mycoplasma | Effective | Limited |

Formulation Enhancements

Despite its effectiveness, TFLX suffers from poor water solubility and low bioavailability when administered orally. Recent studies have explored various formulation strategies to enhance its solubility and stability.

Inclusion Complexes with Hydroxypropyl-β-Cyclodextrin

One promising approach involves creating inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). Research indicates that these complexes significantly improve the solubility and dissolution rate of TFLX. Techniques such as solvent evaporation, grinding, and freeze-drying have been employed to prepare these complexes .

Characterization Techniques

The inclusion complexes have been characterized using several analytical techniques:

- Differential Scanning Calorimetry (DSC)

- Powder X-ray Diffraction (PXRD)

- Scanning Electron Microscopy (SEM)

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Nuclear Magnetic Resonance (NMR)

These methods confirm the successful formation of TFLX/HP-β-CD complexes, which exhibit enhanced stability and solubility compared to TFLX alone .

Clinical Case Studies

Several clinical studies have documented the effectiveness of TFLX in treating various infections:

- A study involving patients with complicated urinary tract infections demonstrated a significant reduction in bacterial load after TFLX administration, with minimal adverse effects noted .

- Another clinical trial focused on patients suffering from respiratory infections showed that TFLX not only improved symptoms but also resulted in faster recovery times compared to standard treatments .

Mécanisme D'action

Tosufloxacin tosylate is compared with other fluoroquinolone antibiotics such as ofloxacin and ciprofloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its higher efficacy against Gram-positive bacteria and its broader spectrum of activity . Additionally, this compound exhibits lower toxicity and better solubility compared to its counterparts .

Comparaison Avec Des Composés Similaires

- Ofloxacin

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

Tosufloxacin tosylate stands out due to its enhanced antibacterial activity and improved pharmacokinetic properties, making it a valuable compound in the treatment of various bacterial infections.

Activité Biologique

Tosufloxacin tosylate, a fluoroquinolone antibiotic, is recognized for its broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This compound is primarily used in treating various infections, including respiratory and ocular conditions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and notable case studies.

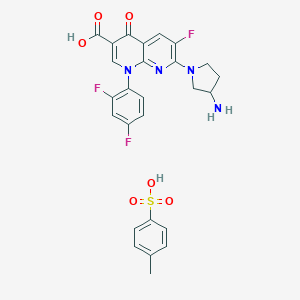

- Chemical Structure : this compound is a racemate consisting of equimolar amounts of (R)- and (S)-tosufloxacin tosylate. Its chemical formula is with a molecular weight of approximately 594.56 g/mol .

- Mechanism : The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Antibacterial Activity

Tosufloxacin exhibits potent antibacterial activity against a variety of pathogens:

- Gram-positive Bacteria : It has shown significant efficacy against strains such as Staphylococcus aureus and Streptococcus pneumoniae. In comparative studies, tosufloxacin was found to be more effective against Gram-positive organisms than other fluoroquinolones like ciprofloxacin and temafloxacin .

- Gram-negative Bacteria : The compound is also effective against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Studies indicate that its activity is comparable to that of ciprofloxacin in treating infections caused by Enterobacteriaceae .

Comparative Efficacy Table

| Bacterial Type | Tosufloxacin Efficacy | Ciprofloxacin Efficacy | Temafloxacin Efficacy |

|---|---|---|---|

| Gram-positive | High | Moderate | Low |

| Gram-negative | High | High | Moderate |

Clinical Studies and Case Reports

Several clinical assessments have highlighted the effectiveness and safety profile of tosufloxacin:

- Respiratory Infections : A clinical trial evaluated the efficacy of tosufloxacin in treating community-acquired pneumonia in children. Results demonstrated significant improvement in clinical symptoms and microbiological clearance .

- Ocular Applications : Tosufloxacin has been used successfully in treating ocular infections such as blepharitis and corneal ulcers. Its formulation as an eye drop has shown promising results in reducing infection rates .

- Adverse Effects : A notable case study reported crystal nephropathy associated with long-term use of tosufloxacin. Mass spectrometry confirmed the deposition of the drug in renal tissues, leading to renal failure that improved upon discontinuation of the drug .

Research Findings

Recent studies have further elucidated the biological activity of tosufloxacin:

- Biofilm Formation : Research indicates that tosufloxacin can penetrate biofilms formed by Pseudomonas aeruginosa, enhancing its effectiveness against persistent bacterial populations .

- Food Interaction : Tosufloxacin's bioavailability is significantly affected by food intake, with studies showing increased absorption when taken with meals, which can enhance its therapeutic effects .

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQVOKOWWIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-36-6 (Parent) | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047842 | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-94-6, 115964-29-9 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.